(S)-5-Ethyl-N-(pyrrolidin-2-ylmethyl)pyrimidin-2-amine
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Overview
Description
(S)-5-Ethyl-N-(pyrrolidin-2-ylmethyl)pyrimidin-2-amine is a compound that belongs to the class of pyrimidine derivatives Pyrimidines are heterocyclic aromatic organic compounds similar to pyridines and are found in many biologically active molecules
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-5-Ethyl-N-(pyrrolidin-2-ylmethyl)pyrimidin-2-amine can be achieved through several synthetic routes. One common method involves the reaction of N-(4,4-diethoxybutyl)pyrimidin-2-amine with pyrrolidine in the presence of trifluoroacetic acid . This reaction proceeds through nucleophilic substitution, where the pyrrolidine ring is introduced into the pyrimidine scaffold.
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to achieve higher yields and purity. This can include the use of continuous flow reactors, advanced purification techniques, and the development of more efficient catalysts to facilitate the reaction.
Chemical Reactions Analysis
Types of Reactions
(S)-5-Ethyl-N-(pyrrolidin-2-ylmethyl)pyrimidin-2-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups on the pyrimidine ring are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.
Substitution: Various nucleophiles such as amines, alcohols, and thiols.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrimidine N-oxides, while reduction can produce reduced pyrimidine derivatives.
Scientific Research Applications
(S)-5-Ethyl-N-(pyrrolidin-2-ylmethyl)pyrimidin-2-amine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme inhibition and receptor binding due to its structural similarity to biologically active pyrimidines.
Industry: Used in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of (S)-5-Ethyl-N-(pyrrolidin-2-ylmethyl)pyrimidin-2-amine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or modulating their function. The exact pathways and targets depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
2-(Pyrrolidin-1-yl)pyrimidines: These compounds share a similar pyrimidine scaffold and pyrrolidine ring but may have different substituents.
N-(Pyridin-2-yl)amides: These compounds have a pyridine ring instead of a pyrimidine ring and are known for their biological activity.
Uniqueness
(S)-5-Ethyl-N-(pyrrolidin-2-ylmethyl)pyrimidin-2-amine is unique due to its specific substitution pattern, which can confer distinct biological and chemical properties
Properties
Molecular Formula |
C11H18N4 |
---|---|
Molecular Weight |
206.29 g/mol |
IUPAC Name |
5-ethyl-N-[[(2S)-pyrrolidin-2-yl]methyl]pyrimidin-2-amine |
InChI |
InChI=1S/C11H18N4/c1-2-9-6-13-11(14-7-9)15-8-10-4-3-5-12-10/h6-7,10,12H,2-5,8H2,1H3,(H,13,14,15)/t10-/m0/s1 |
InChI Key |
NGYKMOABOIXRJU-JTQLQIEISA-N |
Isomeric SMILES |
CCC1=CN=C(N=C1)NC[C@@H]2CCCN2 |
Canonical SMILES |
CCC1=CN=C(N=C1)NCC2CCCN2 |
Origin of Product |
United States |
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